

Spectroscopic Characterization of Nopyl Acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Nopyl acetate**, a bicyclic monoterpene derivative. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and industrial settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Nopyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.3	br s	1H	Vinylic CH
~4.1	t	2H	O-CH ₂
~2.3	m	2H	Allylic CH2
~2.1-2.3	m	3H	Bicyclic CH and CH₂
2.04	S	3H	Acetyl CH₃
~1.26	S	3H	Methyl CH₃
~1.1	d	1H	Bicyclic CH
~0.8	S	3H	Methyl CH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here are approximate values based on typical spectra.

¹³C NMR (Carbon-13 NMR) Data



Chemical Shift (δ) ppm	Assignment
~171.1	Carbonyl C=O
~144.3	Vinylic C
~119.5	Vinylic CH
~63.0	O-CH ₂
~45.6	Bicyclic CH
~40.6	Bicyclic CH
~38.0	Bicyclic C
~31.6	Bicyclic CH ₂
~31.3	Bicyclic CH ₂
~28.2	Allylic CH ₂
~26.1	Methyl CH₃
~21.1	Acetyl CH₃
~20.9	Methyl CH₃

Note: This is a representative peak list. The assignment is based on the chemical structure of **Nopyl acetate**.

Infrared (IR) Spectroscopy

The IR spectrum of **Nopyl acetate** exhibits characteristic absorption bands corresponding to its functional groups.[1]



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1660	Medium	C=C stretch (alkene)
~1230	Strong	C-O stretch (ester)
~1040	Medium	C-O stretch

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **Nopyl acetate** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Possible Fragment
208	~5%	[M] ⁺ (Molecular Ion)
148	~20%	[M - CH₃COOH]+
133	~30%	[C10H13]+
121	~40%	[C ₉ H ₁₃] ⁺
105	~60%	[C ₈ H ₉] ⁺
93	~100%	[C7H9]+ (Base Peak)
43	~70%	[CH₃CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Sample Preparation and Acquisition

• Sample Preparation: A solution of **Nopyl acetate** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to a 5 mm NMR tube.



- ¹H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity.
 - A standard single-pulse experiment is performed.
 - Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
- 13C NMR Acquisition:
 - A proton-decoupled pulse program is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C.
 - A relaxation delay of 2-5 seconds is commonly used.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.[2]
- Sample Application: A small drop of neat Nopyl acetate is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal area.
- Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization-Mass Spectrometry (EI-MS)



- Sample Introduction: As Nopyl acetate is a volatile liquid, it is typically introduced into the
 mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[4]
 For GC-MS, a dilute solution of Nopyl acetate in a volatile solvent is injected into the GC,
 where it is vaporized and separated before entering the ion source.
- Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the different techniques for structural elucidation.



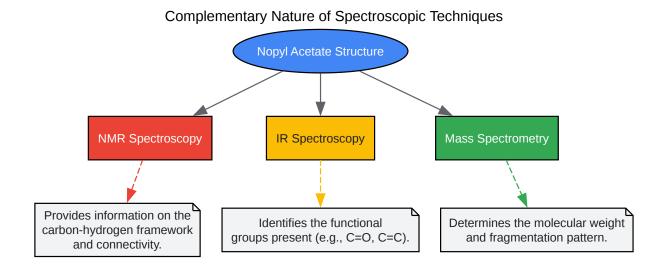
Sample Preparation Nopyl Acetate (Liquid) Dissolve in CDCl3 Neat Liquid Dilute in Volatile Solvent Spectroscopic Analysis NMR Spectroscopy ATR-FTIR Spectroscopy GC-MS (EI) (1H, 13C) Data Acquisition & Processing Acquire FID Acquire Interferogram Acquire Total Ion Chromatogram Process Mass Spectrum **Process Spectrum** Process Spectrum Structural Elucidation Elucidate Structure of

Spectroscopic Analysis Workflow for Nopyl Acetate

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Caption: Workflow for the spectroscopic analysis of **Nopyl acetate**.





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Caption: How different spectroscopic techniques provide complementary structural information.

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